![molecular formula C7H12ClNO2 B2376982 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride CAS No. 2137883-62-4](/img/structure/B2376982.png)
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2137883-62-4 . It has a molecular weight of 177.63 . The compound is typically stored at room temperature and comes in a solid form .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid . This involves a Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can be represented by the InChI code: 1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H .Chemical Reactions Analysis
The mechanisms for the formation of conformationally constrained epibatidine analogues by intramolecular free radical processes have been computationally addressed by means of DFT methods . The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of these radical-mediated cyclizations are discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride include a melting point of 209-210°C . It is a solid at room temperature .Scientific Research Applications
Synthesis of Derivatives
The compound can be used in the synthesis of its derivatives. For instance, several N-acyl derivatives and the N-nitroso derivative have been prepared . These derivatives can be used in various chemical reactions and have potential applications in different fields of chemistry .
Study of Bond Rotation Barriers
The compound has been used to study the barriers to rotation about the N-CO bond of the acetyl derivative and the N-NO bond of the nitroso derivative . This kind of study is important in understanding the properties and behaviors of these types of compounds .
Synthesis of 7-Azabicyclo[2.2.1]heptane
The compound plays a crucial role in the synthesis of 7-azabicyclo[2.2.1]heptane . This synthesis has been achieved in five steps and an overall yield of 18% .
Synthesis of New Derivatives
The compound has been used in the synthesis of new 7-azabicyclo[2.2.1]heptane derivatives . This synthesis has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid .
Synthesis of Epibatidine Analogues
The compound has been used in the synthesis of conformationally constrained epibatidine analogues . These analogues have potential applications in the field of medicinal chemistry .
Study of Free Radical Reactions
The compound has been used in the study of free radical reactions . This kind of study is important in understanding the properties and behaviors of these types of compounds .
Safety and Hazards
properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAQNMPBOXWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.